REACTION_CXSMILES
|
Cl.C(O[C:7]([N:9](C)[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[N+:18]([O-:20])=[O:19])=O)(C)(C)C>O1CCOCC1>[CH3:7][NH:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[N+:18]([O-:20])=[O:19]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-t-butoxycarbonyl-N-methyl-5-methoxy-2-nitroaniline
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting residue was mixed with water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
The mixture was then neutralized by the addition of sodium hydrogencarbonate
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
On distilling off the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |